
Biotin-PEG4-S-S-acid
Overview
Description
Biotin-PEG4-S-S-acid is a cleavable reagent that efficiently introduces a biotin moiety to amine-containing biomolecules. The compound has the chemical formula C26H46N4O9S3 and a molecular weight of 654.9 g/mol . The disulfide bond in this linker can be cleaved using reducing agents such as dithiothreitol (DTT), beta-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) to remove the biotin label .
Mechanism of Action
Target of Action
Biotin-PEG(4)-SS-COOH primarily targets proteins, antibodies, and other primary-amine containing molecules . Biotin has a strong binding affinity with avidin, a protein produced in the oviducts of birds, reptiles, and amphibians . This interaction forms the basis for many biotechnological applications .
Mode of Action
Biotin-PEG(4)-SS-COOH interacts with its targets through a process called biotinylation . This involves the covalent attachment of biotin to the primary amines present in proteins and other biomolecules . The compound reacts specifically and efficiently with these primary amines at pH 7-9 to form covalent bonds .
Biochemical Pathways
The biotinylation process affects various biochemical pathways. Biotinylated proteins typically retain their biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .
Pharmacokinetics
The pharmacokinetics of Biotin-PEG(4)-SS-COOH are influenced by its PEGylation. The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution . This enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, improving its bioavailability .
Result of Action
The result of Biotin-PEG(4)-SS-COOH’s action is the efficient labeling of antibodies, proteins, and other primary-amine containing molecules . This labeling increases solubility and eliminates aggregation of labeled molecules . The extended PEG4 spacer arm reduces steric hindrance for optimal streptavidin binding .
Action Environment
The action of Biotin-PEG(4)-SS-COOH is influenced by environmental factors such as pH and temperature . The compound reacts specifically and efficiently with primary amines at pH 7-9 . Furthermore, the bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .
Biochemical Analysis
Biochemical Properties
Biotin-PEG(4)-SS-COOH reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces . This interaction is facilitated by N-hydroxysuccinimide (NHS), which is linked to biotin via a four-unit PEG spacer .
Molecular Mechanism
At the molecular level, Biotin-PEG(4)-SS-COOH exerts its effects through binding interactions with biomolecules. The NHS ester group on Biotin-PEG(4)-SS-COOH reacts with primary amines on proteins to form stable amide bonds . This allows for the attachment of the biotin moiety to the protein, enabling subsequent detection or purification steps.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Biotin-PEG(4)-SS-COOH remains stable and continues to function as an effective biotinylation reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG4-S-S-acid is synthesized through a series of chemical reactions involving the attachment of biotin to a polyethylene glycol (PEG) spacer arm, which is then linked to a disulfide bond. The synthesis typically involves the following steps:
- Activation of biotin with an appropriate activating agent such as N-hydroxysuccinimide (NHS) to form NHS-biotin.
- Reaction of NHS-biotin with PEG4 to form Biotin-PEG4.
- Introduction of a disulfide bond to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG4-S-S-acid undergoes several types of chemical reactions, including:
Reduction: The disulfide bond can be cleaved using reducing agents such as DTT, BME, and TCEP
Substitution: The biotin moiety can react with primary amines in biomolecules to form stable amide bonds.
Common Reagents and Conditions
Reducing Agents: DTT, BME, TCEP
Activating Agents: NHS for the activation of biotin.
Major Products Formed
Cleavage Products: Upon reduction, the disulfide bond is cleaved, resulting in the removal of the biotin label
Biotinylated Biomolecules: Reaction with primary amines results in biotinylated proteins or other biomolecules.
Scientific Research Applications
Chemical Composition and Mechanism of Action
Biotin-PEG4-S-S-acid features the following components:
- Biotin : A small molecule with a high affinity for streptavidin, facilitating strong binding interactions.
- PEG Spacer : Provides solubility and flexibility, reducing steric hindrance during interactions.
- Disulfide Bond : Allows for cleavage under reducing conditions, enabling controlled release of biotinylated molecules.
The primary mechanism involves the reaction of the compound with primary amines on proteins or peptides to form stable amide bonds. This reaction occurs efficiently at physiological pH (7 to 9) and can be reversed by reducing agents such as dithiothreitol, releasing the biotin moiety from the conjugated biomolecule.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Protein Labeling :
- Cell Surface Protein Analysis :
-
Drug Delivery Systems :
- The compound can be utilized to target drugs to specific cells expressing biotin receptors, enhancing therapeutic efficacy while minimizing side effects.
-
Biosensing Platforms :
- Biotinylated surfaces can capture streptavidin-conjugated molecules, enabling specific target detection or manipulation in biosensors.
- Mass Spectrometry :
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- A study demonstrated that biotinylation using this compound allowed for the differential recovery of cell-envelope proteins in E. coli, showcasing its utility in studying bacterial surface interactions .
- Another investigation revealed that biotinylated antibodies exhibited improved stability and reduced aggregation compared to those labeled with non-cleavable reagents, underscoring the advantages of using PEGylated linkers in antibody labeling .
- Research involving biotin-functionalized nanoparticles has shown promising results in drug delivery systems, where biotin-conjugated PEG-poly(glutamic acid) effectively delivered cargo to lung epithelial cells .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-acid: Similar to Biotin-PEG4-S-S-acid but lacks the cleavable disulfide bond
Biotin-PEG4-Hydrazide: Contains a hydrazide group instead of a disulfide bond, used for aldehyde-reactive biotinylation.
Uniqueness
This compound is unique due to its cleavable disulfide bond, which allows for the reversible biotinylation of biomolecules. This feature provides flexibility in experimental design and applications where temporary biotinylation is desired .
Biological Activity
Biotin-PEG4-S-S-acid is a biotinylation reagent that combines a biotin moiety, a polyethylene glycol (PEG) spacer, and a disulfide bond. This compound is gaining prominence in biological research due to its unique properties that facilitate the labeling, purification, and detection of biomolecules. The following sections detail its biological activity, applications, and relevant research findings.
This compound features:
- Biotin : A small molecule with high affinity for streptavidin, enabling specific binding to biotinylated targets.
- PEG Spacer : Enhances solubility and flexibility, reducing steric hindrance during interactions with biomolecules.
- Disulfide Bond : Provides a cleavable linker that allows controlled release of the biotin moiety under reducing conditions.
The primary mechanism involves the reaction of this compound with primary amines on biomolecules through nucleophilic attack, forming stable amide bonds. This reaction is efficient in physiological pH conditions (7 to 9), making it suitable for various biological applications .
Biological Activity
This compound exhibits significant biological activity due to its ability to label proteins and other biomolecules. This labeling enhances detection and purification processes in biochemical assays while preserving the biological functions of the labeled proteins. Key applications include:
- Affinity Chromatography : Biotinylated proteins can be easily purified using streptavidin-coated surfaces.
- Immunoassays : The strong affinity between biotin and streptavidin allows for sensitive detection of target proteins .
- Drug Delivery Systems : The compound's structure allows for targeted delivery of therapeutic agents to cells expressing biotin receptors, with controlled release facilitated by the disulfide bond .
Case Studies
-
Bioconjugation Techniques :
Research has demonstrated that this compound can effectively conjugate with various biomolecules while maintaining their functionality. For example, studies involving protein labeling showed that biotinylated proteins retained their activity in subsequent assays . -
Detection Methods :
A study utilizing biotin-PEG-linked gold nanoparticle probes showed enhanced sensitivity in detecting biomarkers such as prostate-specific antigen (PSA) and microRNAs. The assay achieved detection limits as low as 50 fM for nucleic acids, showcasing the versatility of biotinylation in diagnostic applications . -
Controlled Release Applications :
In therapeutic contexts, the cleavable nature of the disulfide bond was exploited to release drugs in response to reducing environments found within certain tissues. This property was confirmed through experiments demonstrating the release of biotin from conjugated biomolecules upon treatment with reducing agents like dithiothreitol (DTT) .
Comparative Analysis
Feature | This compound | Other Biotinylation Reagents |
---|---|---|
Cleavable Linker | Yes | Varies |
Solubility | High | Varies |
Reaction Efficiency | High | Varies |
Targeting Specificity | High | Moderate |
Properties
IUPAC Name |
3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35)/t20-,21-,25-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNDTQMSDEJOG-WATLYSKOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O9S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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